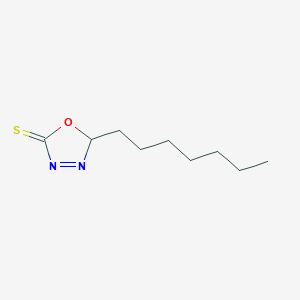

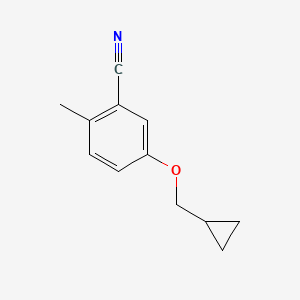

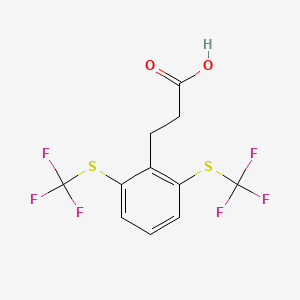

![molecular formula C17H12F3N3O4S B14781140 4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)

4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Celecoxib Carboxylic Acid is a metabolite of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). Celecoxib is widely used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. The carboxylic acid derivative is formed through the metabolic oxidation of Celecoxib and plays a significant role in its pharmacokinetics and pharmacodynamics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Celecoxib Carboxylic Acid typically involves the oxidation of Celecoxib. One common method includes the use of tetrabutylammonium permanganate as an oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures, often utilizing microwave energy to accelerate the process .

Industrial Production Methods: Industrial production of Celecoxib Carboxylic Acid follows similar synthetic routes but on a larger scale. The process involves the initial synthesis of Celecoxib through a Claisen condensation followed by cyclo-condensation reactions. The final oxidation step to produce Celecoxib Carboxylic Acid is optimized for yield and purity using advanced techniques such as continuous flow synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: Celecoxib Carboxylic Acid undergoes various chemical reactions, including:

Oxidation: Conversion of Celecoxib to Celecoxib Carboxylic Acid.

Reduction: Potential reduction of the carboxylic acid group to an alcohol.

Substitution: Possible substitution reactions at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Tetrabutylammonium permanganate in aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed:

Oxidation: Celecoxib Carboxylic Acid.

Reduction: Hydroxy Celecoxib.

Substitution: Brominated or nitrated derivatives of Celecoxib

Wissenschaftliche Forschungsanwendungen

Celecoxib Carboxylic Acid has diverse applications in scientific research:

Chemistry: Used as a reference compound in studying the metabolic pathways of NSAIDs.

Biology: Investigated for its role in modulating inflammatory responses.

Medicine: Explored for its potential anticancer properties due to its COX-2 inhibition.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Wirkmechanismus

The mechanism of action of Celecoxib Carboxylic Acid involves the inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By selectively inhibiting COX-2, Celecoxib Carboxylic Acid reduces the production of pro-inflammatory prostaglandins without affecting COX-1, thereby minimizing gastrointestinal side effects .

Vergleich Mit ähnlichen Verbindungen

Celecoxib Carboxylic Acid can be compared with other COX-2 inhibitors such as:

Rofecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties but different pharmacokinetic profiles.

Valdecoxib: Similar in structure and function but with variations in metabolic pathways.

Etoricoxib: Known for its higher selectivity for COX-2 compared to Celecoxib.

Uniqueness: Celecoxib Carboxylic Acid is unique due to its specific metabolic pathway and the resulting pharmacokinetic properties. Its formation through oxidation provides insights into the metabolic fate of Celecoxib and its potential therapeutic applications .

Eigenschaften

Molekularformel |

C17H12F3N3O4S |

|---|---|

Molekulargewicht |

411.4 g/mol |

IUPAC-Name |

4-[1-(4-sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid |

InChI |

InChI=1S/C17H12F3N3O4S/c18-17(19,20)15-14(10-1-3-11(4-2-10)16(24)25)9-23(22-15)12-5-7-13(8-6-12)28(21,26)27/h1-9H,(H,24,25)(H2,21,26,27) |

InChI-Schlüssel |

FUQHYUZYGVIVLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=CN(N=C2C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

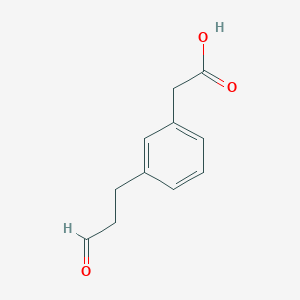

![2-[[6-[(5-amino-6-chloro-2-propylsulfinylpyrimidin-4-yl)amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B14781061.png)

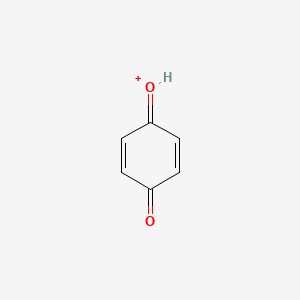

![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)

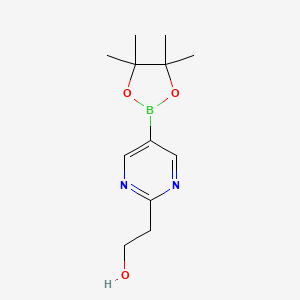

![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)

![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)